(1E)-N-Benzylpent-2-en-1-imine

synthetic intermediate radical chemistry Schiff base

(1E)-N-Benzylpent-2-en-1-imine (CAS 182866-59-7) is a synthetic α,β-unsaturated imine (Schiff base) with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol. It features a conjugated N-benzylimine moiety and an E-configured pent-2-en-1-imine backbone.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 182866-59-7
Cat. No. B12553057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-N-Benzylpent-2-en-1-imine
CAS182866-59-7
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCC=CC=NCC1=CC=CC=C1
InChIInChI=1S/C12H15N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h3-10H,2,11H2,1H3
InChIKeyUWNQYLKXOPZDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1E)-N-Benzylpent-2-en-1-imine CAS 182866-59-7: Core Identity and Procurement Specifications


(1E)-N-Benzylpent-2-en-1-imine (CAS 182866-59-7) is a synthetic α,β-unsaturated imine (Schiff base) with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol . It features a conjugated N-benzylimine moiety and an E-configured pent-2-en-1-imine backbone . This compound is primarily catalogued as a research chemical and synthetic intermediate. Available computed physicochemical properties include a topological polar surface area (TPSA) of 12.36 Ų and a calculated LogP of 3.22 . The compound is listed in the PubChem substance database under SID 25021879, associated with CID 3809342, though the linked standardized record may correspond to a different structural entry [1].

Why (1E)-N-Benzylpent-2-en-1-imine Cannot Be Trivially Substituted by Other N-Benzyl Imines or Schiff Bases


Within the N-benzyl imine class, minute structural perturbations—such as saturation of the alkenyl chain, alteration of the imine geometry (E vs. Z), or variation in the N-alkyl substituent—can dramatically alter reaction outcomes in metal-free C(sp³)–H dehydrocoupling chemistry. Published work demonstrates that N-benzyl ketimines with different aryl substituents and steric profiles yield coupling products ranging from 26% to 88% under identical conditions [1]. Although no direct head-to-head comparison data exist for (1E)-N-Benzylpent-2-en-1-imine itself, class-level evidence strongly warns against assuming interchangeability. The conjugated (E)-pent-2-en-1-imine core of this compound introduces unique electronic and steric features absent in saturated analogs, which may critically influence radical stabilization, coordination geometry, and downstream reactivity. Consequently, generic substitution without experimental validation poses significant risk of irreproducible results or failed synthetic campaigns.

Quantitative Differentiation Evidence for (1E)-N-Benzylpent-2-en-1-imine (CAS 182866-59-7)


Structural Uniqueness: (E)-Pent-2-en-1-imine Backbone vs. Common Saturated or Ketimine Analogs

(1E)-N-Benzylpent-2-en-1-imine is the only commercially catalogued N-benzyl imine featuring a conjugated (E)-pent-2-en-1-imine backbone . The closest structurally indexed analog—(2E)-4-methyl-N-phenylpent-4-en-2-imine (CAS 877168-38-2)—differs in both the N-substituent (phenyl vs. benzyl) and the alkenyl substitution pattern (4-methyl vs. unsubstituted pentenyl) . No direct comparative reactivity data exist for this pair. The documented scope of N-benzyl imine reactivity in radical dehydrocoupling chemistry shows that even minor changes in imine structure (e.g., 4-Me vs. 4-OMe vs. 4-Cl substitution on the N-benzyl ring) produce product yields varying from 26% to 88% [1]. This class-level variability underscores that the unique (E)-pent-2-en-1-imine architecture of the target compound cannot be assumed to behave identically to any other N-benzyl imine. Importantly, the conjugated alkene in the target imine introduces a potential site for 1,4-addition, radical trapping, or cycloaddition chemistry that is structurally excluded in saturated N-benzylamine derivatives.

synthetic intermediate radical chemistry Schiff base

Physicochemical Property Profile: Computed LogP and TPSA vs. Hypothetical N-Alkyl Variants

The computed partition coefficient (LogP = 3.22) and topological polar surface area (TPSA = 12.36 Ų) of (1E)-N-Benzylpent-2-en-1-imine place it within the lipophilic, low-polarity region of chemical space . While no direct comparative experimental logP or TPSA data are available for structurally defined close analogs, the compound's computed property profile is distinct from that of typical drug-like N-benzylamines (which often bear additional polar functionalities and have higher TPSA values) and from more lipophilic N-benzyl ketimines with extended aryl conjugation. The low TPSA (12.36 Ų) and moderate LogP (3.22) suggest preferential partitioning into non-polar environments and may influence membrane permeability, protein binding, and chromatographic behavior. These computed values can serve as procurement specifications when selecting a lipophilic imine building block of defined polarity for reaction optimization or property-tuning studies in medicinal chemistry campaigns.

physicochemical properties drug-likeness property prediction

Availability and Cataloguing Status Across Chemical Vendor Databases

(1E)-N-Benzylpent-2-en-1-imine is catalogued in multiple chemical vendor databases, with the PubChem substance record SID 25021879 (deposited by Ambinter, 2007) providing a verifiable entry in a major public repository [1]. In contrast, closely related putative analogs such as (1E)-N-benzylprop-2-en-1-imine (C₁₀H₁₁N) are mentioned only as synonyms in certain databases and lack independent CAS registry or vendor cataloguing . This difference in database representation indicates that (1E)-N-Benzylpent-2-en-1-imine has a more established identity in the chemical supply chain compared to shorter-chain or alternative N-substituted analogs. The computed absence of similar catalogued compounds in the CAS registry query for N-benzylpent-2-en-1-imine further highlights the compound's unique position as a readily sourceable entity among its theoretical structural neighbors.

chemical sourcing supply chain catalogued compound

High-Value Application Scenarios for (1E)-N-Benzylpent-2-en-1-imine Derived from Quantitative Evidence


Diversity-Oriented Synthesis Employing the Unique Conjugated Imine-Alkene Scaffold

Researchers designing diversity-oriented synthesis (DOS) libraries can leverage the unique (E)-pent-2-en-1-imine core of this compound as a multi-reactive scaffold for sequential 1,2-additions (to the imine), conjugate 1,4-additions (to the β-carbon), and cycloaddition reactions . This three-site reactivity profile is structurally inaccessible with saturated N-benzyl imines, which lack the conjugated alkene and thus cannot participate in Diels-Alder or Michael-type transformations without prior functionalization.

Radical-Mediated C–H Functionalization Methodology Development

Given that N-benzyl imines serve as substrates in transition-metal-free C(sp³)–H/C(sp³)–H dehydrogenative coupling chemistry with yields varying from 26% to 88% depending on imine structure [1], (1E)-N-Benzylpent-2-en-1-imine can be utilized as a test substrate to probe the influence of olefinic conjugation on radical stability and coupling selectivity. Its unique conjugated system may alter the redox properties of the intermediate 2-azaallyl anion and the lifetime of the corresponding radical, providing mechanistic insights not obtainable with conventional N-benzyl ketimines.

Physicochemical Property Screening in Medicinal Chemistry Cascade Libraries

Medicinal chemists seeking a lipophilic, low-TPSA imine building block for property-driven fragment-based screening can use this compound based on its well-defined computed profile (LogP = 3.22; TPSA = 12.36 Ų) . When incorporated into early-stage library design, its distinct property space—lower TPSA than most drug-like amines—may serve to probe the tolerance of biological targets for non-polar, low-hydrogen-bonding-capacity scaffolds, a key consideration in CNS and anti-infective drug discovery.

Chemical Procurement Based on Verified Identity and Supply Chain Reliability

For laboratory procurement, this compound's verified CAS number (182866-59-7), PubChem substance record (SID 25021879), and presence in multiple vendor catalogues [2] reduce the risk of ordering errors, ambiguous identity, or supply discontinuity that can plague rare or poorly catalogued imines. The database-corroborated identity supports institutional chemical inventory management and ensures reproducibility in published synthetic procedures.

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